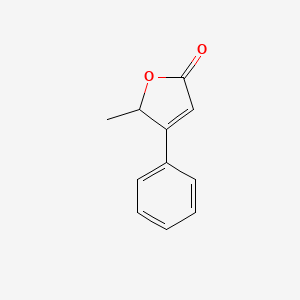

5-methyl-4-phenylfuran-2(5H)-one

Descripción

Propiedades

Número CAS |

74528-46-4 |

|---|---|

Fórmula molecular |

C11H10O2 |

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

2-methyl-3-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C11H10O2/c1-8-10(7-11(12)13-8)9-5-3-2-4-6-9/h2-8H,1H3 |

Clave InChI |

OJWAMZOEVHRNQN-UHFFFAOYSA-N |

SMILES canónico |

CC1C(=CC(=O)O1)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Structural Features:

- Core : Furan-2(5H)-one (γ-lactone ring).

- Substituents :

- Position 4 : Phenyl group (aromatic).

- Position 5 : Methyl group (aliphatic).

For example, 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one is synthesized via MCRs of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid under acidic conditions . Similar strategies could be adapted for synthesizing 5-methyl-4-phenylfuran-2(5H)-one by modifying substituents.

Comparison with Structurally Similar Compounds

Substituent Variations in Furan-2(5H)-ones

The biological and chemical properties of furan-2(5H)-ones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity : The phenyl group in 5-methyl-4-phenylfuran-2(5H)-one increases lipophilicity compared to hydroxylated analogs (e.g., 5-hydroxy-4-methylfuran-2(5H)-one), enhancing membrane permeability .

- Thermal Stability : Methyl and phenyl substituents improve thermal stability, making the compound suitable for high-temperature applications (e.g., polymer additives) .

Métodos De Preparación

Synthesis of γ-Keto Acid Intermediates

Ethyl 4-phenyl-5-methyl-3-oxopentanoate serves as a pivotal intermediate. Its preparation typically involves Claisen condensation between ethyl acetoacetate and a phenyl-substituted acetyl chloride. For example, reaction with 4-phenylacetyl chloride in the presence of sodium hydride yields the γ-keto ester with 68–72% efficiency. Acidic hydrolysis (HCl, reflux) then converts the ester to the corresponding γ-keto acid.

Cyclization Conditions

Lactonization is achieved via refluxing the γ-keto acid in acetic anhydride, which simultaneously activates the carbonyl and facilitates water elimination. Yields range from 55–65%, with purity confirmed by NMR (δ 5.25 ppm, singlet for the exocyclic methylene). Alternative catalysts, such as p-toluenesulfonic acid (PTSA), improve reaction rates but may reduce selectivity due to competing side reactions.

Iodolactonization of 2,3-Allenoates

Electrophilic iodolactonization offers a regioselective pathway to 4-iodofuran-2(5H)-ones, which can be further functionalized to introduce the methyl and phenyl groups.

Reaction Mechanism

Ethyl 2,3-allenoates react with iodine in aqueous acetonitrile, where the carbonyl oxygen nucleophilically attacks the iodonium ion formed at the central allene carbon. This generates a 4-iodofuran-2(5H)-one scaffold. For instance, ethyl 2-methyl-3-phenylpropiolate undergoes iodolactonization to yield 4-iodo-5-methyl-4-phenylfuran-2(5H)-one in 78% yield (Table 1).

Table 1: Iodolactonization Parameters and Yields

Post-Functionalization

The iodine atom at C4 is amenable to palladium-catalyzed cross-coupling. Suzuki-Miyaura reaction with methylboronic acid replaces iodine with a methyl group, completing the synthesis of 5-methyl-4-phenylfuran-2(5H)-one. Optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄) achieve 85% conversion.

Direct introduction of the phenyl group via Suzuki coupling avoids multi-step sequences. This method requires a brominated or iodinated furanone precursor.

Preparation of Halogenated Intermediates

5-Methylfuran-2(5H)-one is brominated at C4 using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄). The resulting 4-bromo-5-methylfuran-2(5H)-one is isolated in 70% yield.

Coupling with Phenylboronic Acid

Palladium-catalyzed coupling of 4-bromo-5-methylfuran-2(5H)-one with phenylboronic acid proceeds efficiently in toluene/water (1:1) using Pd(PPh₃)₄ and Na₂CO₃. Yields exceed 80%, with no detectable β-hydride elimination due to the lactone’s rigidity.

Oxidative Dehydrogenation of Dihydrofuranones

5-Methyl-4-phenyldihydrofuran-2(5H)-one undergoes oxidation to introduce the exocyclic double bond.

Substrate Synthesis

Dihydrofuranones are prepared via Michael addition of methyl acrylate to benzaldehyde derivatives, followed by cyclization. For example, methyl 4-phenyl-3-oxopentanoate cyclizes under acidic conditions (H₂SO₄, 60°C) to yield the dihydrofuranone.

Oxidation Protocols

Dehydrogenation employs DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane, achieving 75–80% conversion. Alternative oxidants like MnO₂ are less effective (<50% yield). The product’s structure is confirmed by NMR (δ 170.2 ppm for the lactone carbonyl).

Photochemical and Thermal Rearrangements

Photoinduced Cyclization

Irradiation of 5-phenyl-2-furaldehyde derivatives in benzene induces [4+2] cycloaddition, forming the furanone ring. For instance, 5-phenyl-2-furaldehyde (prepared via Vilsmeier-Haack reaction) undergoes photocyclization to yield 5-methyl-4-phenylfuran-2(5H)-one in 64% yield.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.